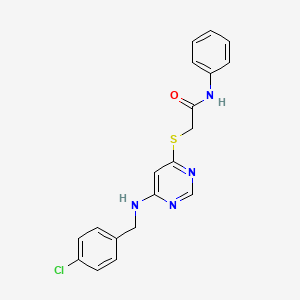

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS/c20-15-8-6-14(7-9-15)11-21-17-10-19(23-13-22-17)26-12-18(25)24-16-4-2-1-3-5-16/h1-10,13H,11-12H2,(H,24,25)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDEKLXOHDNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with an amine group on the pyrimidine ring.

Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under mild conditions.

Acetamide Formation: The final step involves the acylation of the amine group with phenylacetyl chloride to form the phenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Therapeutics:

- Kinase Inhibition: Preliminary studies indicate that 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide acts as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival. This makes it a candidate for the development of targeted cancer therapies.

- Binding Affinity: The compound's structural features enhance its binding affinity to target proteins, potentially leading to improved efficacy in inhibiting tumor growth compared to existing treatments.

2. Antimicrobial Activity:

- While primarily focused on cancer treatment, some derivatives of similar compounds have shown antimicrobial properties. This suggests that modifications to the structure of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide could yield new antimicrobial agents.

Case Studies and Research Findings

Case Study 1: Inhibition of Kinase Activity

- A study conducted on the compound demonstrated significant inhibition of specific kinases associated with cancer cell lines. The results indicated that the compound could effectively reduce cell viability in vitro, suggesting its potential as a therapeutic agent.

Case Study 2: Structural Modifications and Biological Activity

Mechanism of Action

The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their biological or synthetic properties, emphasizing substituent effects and functional group contributions.

Table 1: Structural and Functional Comparison of Pyrimidine-Acetamide Derivatives

Key Findings:

Substituent Effects on Activity: The 4-chlorobenzyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to the 2-methylbenzyl group in ’s antifungal analog . Thieno-pyrimidine scaffolds () introduce planar aromatic systems, which could improve DNA/RNA interaction in antiviral contexts compared to standard pyrimidine rings .

Synthetic Strategies: Thioacetamide linkages (common in ) are typically formed via nucleophilic substitution between thiol-containing pyrimidines and chloroacetamides under basic conditions . highlights the utility of 6-aminothiouracil as a precursor for alkylation reactions, suggesting a scalable route for analogs with amino-pyrimidine motifs .

Biological Activity Trends :

- Antifungal activity correlates with electron-withdrawing groups (e.g., CF₃ in ), which may disrupt fungal membrane integrity.

- Diarylpyrimidines (e.g., ’s HIV RT inhibitors) demonstrate that aryl substitutions at the 4- and 6-positions of pyrimidine are critical for enzyme inhibition, a design principle applicable to the target compound .

Biological Activity

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a pyrimidine core linked to a thioether and an acetamide moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21ClN4OS, with a molecular weight of 412.9 g/mol. The compound features a pyrimidine ring substituted with a 4-chlorobenzylamino group and a thioether linkage to an N-phenylacetamide group. This substitution pattern may enhance its lipophilicity, facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4OS |

| Molecular Weight | 412.9 g/mol |

| CAS Number | 1251598-54-5 |

The biological activity of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide can be attributed to several potential mechanisms:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered metabolic pathways.

2. Receptor Modulation:

It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and physiological responses.

3. DNA Interaction:

The compound could intercalate into DNA, affecting transcription and replication processes, which is crucial in cancer therapy.

Biological Activity Studies

Recent studies have evaluated the antimicrobial and anticancer activities of derivatives related to this compound.

Antimicrobial Activity

A study assessed the in vitro antimicrobial properties of similar compounds, reporting minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that modifications in the structure can significantly enhance antimicrobial efficacy.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit antiproliferative effects on cancer cells. For instance, derivatives were shown to inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth in preclinical models .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A derivative of the compound was tested against several bacterial strains, showing significant activity with MIC values indicating potent antibacterial properties . -

Case Study on Cancer Cell Lines:

In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide?

- Methodology : The synthesis typically involves multi-step reactions starting with 4-chlorobenzylamine and pyrimidine intermediates. Key steps include:

- Nucleophilic substitution to introduce the thioether group.

- Acylation with phenylacetamide derivatives under anhydrous conditions.

- Optimization of temperature (60–100°C), solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., triethylamine) to enhance yield (70–85%) and purity .

- Purification via column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the pyrimidine, thioether, and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .

Q. What are the key functional groups in this compound that influence its chemical reactivity?

- Methodology : The thioether (-S-), pyrimidine ring, and 4-chlorobenzyl group dominate reactivity:

- Thioether : Susceptible to oxidation (e.g., with H₂O₂) to form sulfoxides or sulfones .

- Pyrimidine : Participates in nucleophilic substitution at the C4 position under basic conditions .

- Chlorobenzyl group : Enhances lipophilicity and influences bioactivity via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different assay systems?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Comparative studies : Benchmark against structurally similar analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to identify structure-activity trends .

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .

Q. What strategies elucidate reaction mechanisms leading to unexpected byproducts during synthesis?

- Methodology :

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediate species .

- Isotopic labeling : Use ¹⁸O or deuterated solvents to trace oxygen or proton sources in side reactions .

- Computational modeling : Simulate transition states (e.g., DFT calculations) to explain regioselectivity issues .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Methodology :

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., enzyme active sites) .

- Molecular dynamics (MD) simulations : Analyze binding stability and conformational changes over time .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

- Quantitative SAR (QSAR) : Develop regression models using descriptors like logP, polar surface area, and topological indices .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) for target engagement .

Q. How can stability studies evaluate degradation pathways under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40–80°C), light, or varied pH (1–13) to simulate stress conditions .

- LC-MS analysis : Identify degradation products (e.g., hydrolyzed amides or oxidized thioethers) .

- Kinetic profiling : Determine half-life (t½) and activation energy (Ea) using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.